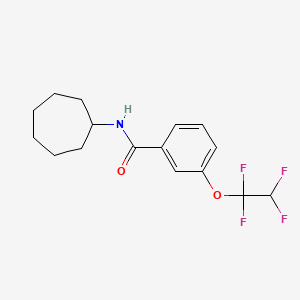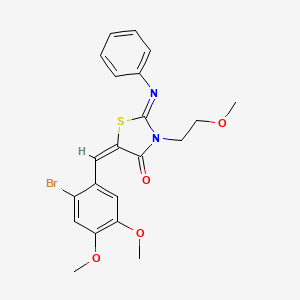![molecular formula C17H19F4NO5 B10898802 2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid](/img/structure/B10898802.png)
2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with dimethyl groups and a pentanoyl amino group linked to a tetrafluoropropoxy moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as the tetrafluoropropoxy pentanoyl chloride, which is then reacted with 2,6-dimethyl-4-aminobenzoic acid under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or benzoic acid groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-4-aminobenzoic acid: A precursor in the synthesis of the target compound.
Tetrafluoropropoxy pentanoyl chloride: Another intermediate used in the synthesis.
Uniqueness
What sets 2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C17H19F4NO5 |
|---|---|
分子量 |
393.33 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-[[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H19F4NO5/c1-9-6-11(7-10(2)14(9)15(25)26)22-12(23)4-3-5-13(24)27-8-17(20,21)16(18)19/h6-7,16H,3-5,8H2,1-2H3,(H,22,23)(H,25,26) |
InChI 键 |
IINMLHJHHFIINU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10898721.png)
![2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10898730.png)

![methyl 4,5-dimethyl-2-{[{[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10898738.png)
![6-[(4-Methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898759.png)
![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide](/img/structure/B10898765.png)
![3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898771.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10898774.png)
![6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898776.png)
![N-(2-bromo-4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898778.png)
![N-(2-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10898789.png)
![1,3-dimethyl-4-nitro-N'-[(1E)-3-phenylbutylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10898791.png)

![(2E)-3-[4-(2-chlorobenzyl)piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10898799.png)
